molecular formula C13H16O2 B8589313 3-Ethoxy-5-methoxy-2-methyl-1H-indene CAS No. 52750-07-9

3-Ethoxy-5-methoxy-2-methyl-1H-indene

Cat. No.: B8589313
CAS No.: 52750-07-9
M. Wt: 204.26 g/mol
InChI Key: XKIGHKKKCWFLLY-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methoxy-2-methyl-1H-indene is a substituted indene derivative characterized by three distinct functional groups: an ethoxy group at position 3, a methoxy group at position 5, and a methyl group at position 2. The indene backbone consists of a bicyclic structure with a five-membered ring fused to a six-membered aromatic ring.

Properties

CAS No.

52750-07-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethoxy-5-methoxy-2-methyl-1H-indene

InChI

InChI=1S/C13H16O2/c1-4-15-13-9(2)7-10-5-6-11(14-3)8-12(10)13/h5-6,8H,4,7H2,1-3H3

InChI Key

XKIGHKKKCWFLLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CC2=C1C=C(C=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Indene Derivatives

The following table summarizes key structural differences between 3-Ethoxy-5-methoxy-2-methyl-1H-indene and similar compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
This compound Ethoxy (3), Methoxy (5), Methyl (2) Ether, Ether, Alkyl C₁₃H₁₆O₂ 204.27 (calculated) N/A
Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (19) Ester (2), Methoxy (5), Ketone (1) Ester, Ether, Carbonyl C₁₃H₁₄O₄ 234.25
Ethyl 2-(3-hydroxy-5-methoxy-2-methyl-3H-inden-1-yl)acetate Hydroxy (3), Methoxy (5), Methyl (2), Acetate (1) Alcohol, Ether, Alkyl, Ester C₁₅H₁₈O₄ 262.30 (calculated)
5-Methoxy-2,3-dihydro-1H-inden-1-amine Methoxy (5), Amine (1) Ether, Amine C₁₀H₁₃NO 163.22
5-Methoxy-2-methyl-1H-indole Methoxy (5), Methyl (2) Ether, Alkyl (indole backbone) C₁₀H₁₁NO 161.20
Key Observations:
  • Position 5 Methoxy Group : Common in all listed compounds, suggesting its role in modulating electronic properties (e.g., electron donation via resonance) .
  • Ethoxy vs. Hydroxy/Acetate : The ethoxy group at position 3 in the target compound contrasts with the hydroxy and acetate groups in , which may alter solubility and reactivity (e.g., hydrogen bonding vs. steric effects).
  • Methyl Group at Position 2 : Shared with and , this group likely enhances steric hindrance, affecting regioselectivity in reactions.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility:
  • Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (19) : Reported in 96% yield with detailed ¹H NMR data (δ 7.70–1.31 ppm), indicating aromatic protons, ester methylene, and methoxy signals .
  • 5-Methoxy-2-methyl-1H-indole : As an indole derivative, it exhibits fluorescence properties, typical of conjugated heterocycles .
Reactivity Insights:
  • Ester vs. Ether Reactivity : Compound 19’s ester group at position 2 is susceptible to hydrolysis, whereas the ethoxy group in the target compound is more stable under basic conditions .
  • Amine Functionalization : The amine in enables nucleophilic reactions, contrasting with the ethoxy group’s inertness in similar contexts.

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